2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, with the CAS number 922845-30-5, is a complex organic compound that belongs to the class of pyrazolo-pyrimidines. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is , and it has a molecular weight of 435.5 g/mol .
This compound falls under the category of heterocyclic compounds, specifically pyrazolo-pyrimidines, which are known for their diverse biological activities. It may be classified as an experimental drug or a research chemical, often utilized in studies related to pharmacological effects and mechanisms of action .
The synthesis of 2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Key steps may include:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., bases like sodium hydride) are critical for optimizing yields and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of 2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features several functional groups:
The compound's structural representation can be described using its SMILES notation: Cc1ccc(Cn2cnc3c(cnn3CCNC(=O)COc3ccc(F)cc3)c2=O)cc1
. The presence of multiple aromatic rings suggests potential for π-stacking interactions in biological systems .
The compound can undergo various chemical reactions typical of heterocyclic compounds:
Reaction conditions such as pH, temperature, and solvent influence the pathways and products formed during these reactions. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are essential for characterizing reaction products .
The mechanism of action for 2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications in the pyrazolo-pyrimidine structure can significantly alter biological activity, indicating a need for further investigation into this compound's specific interactions .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on its molecular structure:
Key chemical properties include:
Relevant data from similar compounds indicate that stability can vary widely based on substituents attached to the pyrazolo-pyrimidine core .
2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has potential applications in:
Research into this compound could lead to advancements in therapeutic strategies against various conditions where pyrazolo derivatives show promise .
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3